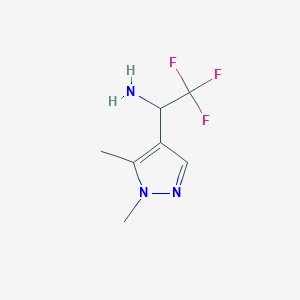![molecular formula C14H18N2O3S B13594319 2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)
2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azaspiro[3.3]heptane-5-carbonitrile; 4-methylbenzene-1-sulfonic acid is a compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaspiro[3.3]heptane-5-carbonitrile typically involves the construction of the spirocyclic scaffold through cycloaddition reactions. One common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the ring closure of 1,3-bis-electrophiles with 1,1-bis-nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-azaspiro[3.3]heptane-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
2-azaspiro[3.3]heptane-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azaspiro[3.3]heptane-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-azaspiro[3.3]heptane: Similar in structure but lacks the carbonitrile group.
2-oxa-1-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring.
2-azaspiro[3.3]heptane-6-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
2-azaspiro[3.3]heptane-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbonitrile group, in particular, allows for specific interactions with biological targets that are not possible with other similar compounds .
Properties
Molecular Formula |
C14H18N2O3S |
|---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
2-azaspiro[3.3]heptane-7-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H10N2.C7H8O3S/c8-3-6-1-2-7(6)4-9-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h6,9H,1-2,4-5H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
HLLVFGNMJXKQJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(C1C#N)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13594246.png)










